5-bromo-2-ethoxy-N-methylbenzene-1-sulfonamide
Description
5-Bromo-2-ethoxy-N-methylbenzene-1-sulfonamide is a halogenated sulfonamide derivative characterized by a benzene ring substituted with bromine at the 5-position, an ethoxy group at the 2-position, and a methyl-substituted sulfonamide group at the 1-position. Its molecular formula is C₉H₁₁BrNO₃S, with a molecular weight of approximately 308.21 g/mol.
Properties
IUPAC Name |
5-bromo-2-ethoxy-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO3S/c1-3-14-8-5-4-7(10)6-9(8)15(12,13)11-2/h4-6,11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHVKXBJITYZES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1097815-33-2 | |
| Record name | 5-bromo-2-ethoxy-N-methylbenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-ethoxy-N-methylbenzene-1-sulfonamide typically involves the reaction of 5-bromo-2-ethoxybenzenesulfonyl chloride with N-methylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions . The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure consistent product quality. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-ethoxy-N-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted sulfonamides.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include primary and secondary amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that 5-bromo-2-ethoxy-N-methylbenzene-1-sulfonamide exhibits significant anticancer activity. It has been tested against various cancer cell lines, including:
- MCF-7 (Breast Cancer) : The compound showed notable cytotoxicity with an IC50 value in the micromolar range.
- MDA-MB-231 (Triple-Negative Breast Cancer) : Similar potency was observed, suggesting its potential as a therapeutic agent.
- HeLa (Cervical Cancer) : Further studies are necessary to evaluate its efficacy against this line.
The mechanism of action appears to involve inhibition of specific enzymes relevant to cancer progression, notably carbonic anhydrase isoforms hCA IX and XII, which are implicated in tumor growth and metastasis.
Enzyme Inhibition
The sulfonamide group in the compound allows it to mimic natural substrates, facilitating binding to enzyme active sites. This characteristic is crucial for its role in enzyme inhibition, particularly in cancer-related pathways. Studies have documented its selective inhibition at nanomolar concentrations, highlighting its potential utility in targeted cancer therapies.
Biological Studies
Protein Binding and Interaction Studies
this compound has been utilized in studies examining enzyme-substrate interactions. Its structural features enable it to interact with protein residues effectively, enhancing our understanding of molecular binding mechanisms and providing insights into drug design.
Industrial Applications
The compound's unique properties make it suitable for various industrial applications:
- Material Science : It can be employed in the synthesis of new materials with tailored properties such as improved solubility or stability.
- Chemical Synthesis : As a building block, it aids in the development of more complex organic molecules, which are essential for pharmaceutical formulations and other chemical products .
Case Studies and Research Findings
Several studies have documented the efficacy and safety profiles of this compound:
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Induced apoptosis in cancer cells through increased p53 expression and caspase activation. |
| Enzyme Inhibition | Selective inhibition of carbonic anhydrase isoforms at low concentrations. |
| In Vivo Efficacy | Significant tumor reduction observed in xenograft models after oral administration. |
Mechanism of Action
The mechanism of action of 5-bromo-2-ethoxy-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
Halogenation: Bromine at the 5-position (shared across compounds) enhances antimicrobial activity compared to non-halogenated sulfanilamide (MIC: 64 µg/mL vs. 32–28 µg/mL) . Chlorine substitution (e.g., 5-bromo-2-chloro-N-ethylbenzene-1-sulfonamide) increases electrophilicity but may elevate cytotoxicity .
Methoxy derivatives (e.g., 5-bromo-N-ethyl-2-methoxybenzenesulfonamide) exhibit lower IC₅₀ values in anticancer assays, suggesting improved target affinity .
Structural Uniqueness
The combination of 5-bromo , 2-ethoxy , and N-methylsulfonamide groups distinguishes this compound:
- Ethoxy vs. Methoxy : The larger ethoxy group may enhance bioavailability in lipid-rich tissues compared to methoxy analogs .
- N-Methyl vs. N-Ethyl : Reduced steric hindrance compared to N-ethyl derivatives could improve binding to compact enzymatic pockets .
Research Implications
- Drug Development : The ethoxy group’s balance of lipophilicity and solubility makes this compound a candidate for optimizing pharmacokinetic profiles in antimicrobial or anticancer agents.
- Structure-Activity Relationship (SAR) : Further studies should explore replacing bromine with other halogens (e.g., fluorine) to modulate reactivity and toxicity .
Biological Activity
5-Bromo-2-ethoxy-N-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.
Chemical Structure and Properties
- Chemical Formula : C₁₃H₁₅BrN₂O₂S
- Molecular Weight : 329.25 g/mol
- CAS Number : 1097815-33-2
The compound features a bromine atom at the 5-position, an ethoxy group at the 2-position, and a sulfonamide functional group, which are critical for its biological interactions.
The biological activity of this compound can be attributed to its interaction with various biomolecular targets:
- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit bacterial folate synthesis by targeting dihydropteroate synthase (DHPS), which is crucial for bacterial growth.
- Antimicrobial Activity : The compound exhibits selective antibacterial properties against both Gram-positive and Gram-negative bacteria. Preliminary studies indicate that it may inhibit protein synthesis and disrupt nucleic acid synthesis pathways.
Antimicrobial Activity
A series of studies have evaluated the antimicrobial efficacy of this compound. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in the table below:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Klebsiella pneumoniae | 32 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound possesses significant antibacterial properties, particularly against Staphylococcus aureus and Klebsiella pneumoniae.
Case Studies
- Case Study on MRSA : A study examined the efficacy of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The compound showed an MIC of 32 μg/mL, indicating its potential as a therapeutic agent against resistant strains .
- Biofilm Formation Inhibition : Research highlighted the compound's ability to inhibit biofilm formation in various bacterial species. The Minimum Biofilm Inhibitory Concentration (MBIC) was determined to be significantly lower than the MIC, showcasing its potential in treating chronic infections associated with biofilms .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with other sulfonamide derivatives:
| Compound Name | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Sulfamethoxazole | 16 | Escherichia coli |
| Trimethoprim | 4 | Staphylococcus aureus |
| This compound | 32 | Staphylococcus aureus |
The data indicates that while other sulfonamides may exhibit lower MIC values against certain bacteria, the unique structure of this compound contributes to its specific activity profile.
Q & A
Basic Questions
Q. What synthetic routes are recommended for 5-bromo-2-ethoxy-N-methylbenzene-1-sulfonamide?
- Methodology :
- Step 1 : Begin with sulfonation of a substituted benzene derivative (e.g., bromo-ethoxy benzene) using chlorosulfonic acid to introduce the sulfonyl chloride group.
- Step 2 : React the sulfonyl chloride intermediate with methylamine in a polar aprotic solvent (e.g., THF) under controlled pH (8–9) to form the sulfonamide bond.
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>98%) .
- Key Considerations : Optimize reaction temperature (0–5°C for sulfonation) to minimize byproducts like over-sulfonated derivatives.
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- 1H/13C NMR : Confirm substituent positions (e.g., ethoxy group δ ~1.3 ppm for CH3, δ ~4.0 ppm for OCH2; bromo substituent causes deshielding in aromatic protons).
- X-ray Crystallography : Resolve crystal structure to verify spatial arrangement (e.g., torsion angles between sulfonamide and benzene ring) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]+ at m/z 332.0 for C9H12BrNO3S).
Advanced Research Questions
Q. How can computational methods predict reactivity in bromine substitution reactions?
- Approach :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the bromine atom’s high electrophilicity may favor SNAr reactions at the para position.
- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways .
- Case Study : DFT studies on analogous bromo-sulfonamides show that electron-withdrawing groups (e.g., sulfonamide) activate the benzene ring for nucleophilic substitution .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodology :
- Reproducibility Checks : Standardize assay conditions (e.g., cell line viability assays at 48h vs. 72h incubation).
- Structure-Activity Relationship (SAR) : Compare derivatives (e.g., replacing ethoxy with methoxy) to isolate functional group contributions .
- Example : Discrepancies in IC50 values for kinase inhibition may arise from variations in ATP concentration (1 mM vs. 10 µM) across studies.
Q. How does the ethoxy group influence the compound’s electronic properties?
- Experimental Analysis :
- UV-Vis Spectroscopy : Measure λmax shifts in polar solvents to assess conjugation effects.
- Cyclic Voltammetry : Determine redox potentials; ethoxy’s electron-donating nature increases HOMO energy, enhancing oxidative stability .
- Data Table :
| Substituent | Hammett Constant (σ) | Redox Potential (V vs. SCE) |
|---|---|---|
| -OCH2CH3 | -0.25 | +1.2 |
| -Br | +0.23 | +1.5 |
Q. What challenges arise in crystallizing this compound for X-ray studies?
- Solutions :
- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to improve crystal growth.
- Temperature Gradients : Slow cooling from 40°C to 4°C reduces lattice defects.
- Reference : Crystallization of bromo-sulfonamides often requires halogen-bonding templates (e.g., iodine additives) .
Methodological Design
Q. How to design a study evaluating this compound’s potential as a carbonic anhydrase inhibitor?
- Protocol :
- Enzyme Assay : Use stopped-flow spectroscopy to measure CO2 hydration rates at pH 7.4.
- Docking Studies (AutoDock Vina) : Compare binding affinity with known inhibitors (e.g., acetazolamide) .
- Controls : Include Zn²⁺-free assays to confirm metal-dependent activity.
Q. What statistical methods address variability in synthetic yield data?
- Approach :
- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, solvent ratio).
- ANOVA : Identify significant factors (e.g., solvent polarity accounts for 60% yield variance) .
Safety and Handling
Q. What precautions are critical when handling this compound?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
